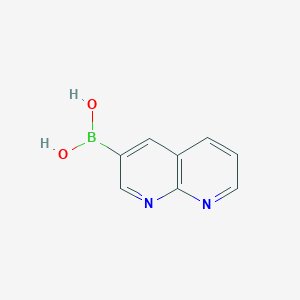![molecular formula C15H28O B12633823 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol CAS No. 919111-81-2](/img/structure/B12633823.png)
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,10-Tetramethylbicyclo[720]undecan-5-ol is a bicyclic compound with a unique structure characterized by its four methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter other functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties.
Applications De Recherche Scientifique
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol exerts its effects depends on its interactions with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-4-en-8-ol
- Bicyclo[7.2.0]undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
919111-81-2 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2,6,10,10-tetramethylbicyclo[7.2.0]undecan-5-ol |
InChI |
InChI=1S/C15H28O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h10-14,16H,5-9H2,1-4H3 |
Clé InChI |
HCTOWMLAIFDNNK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(CC2(C)C)C(CCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)







![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
